molecular formula C12H17NO3 B2838781 tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate CAS No. 1036760-17-4

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate

Cat. No.: B2838781
CAS No.: 1036760-17-4
M. Wt: 223.272
InChI Key: KDTQUGWQGQHXQF-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate: is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, where the carboxylic acid group of the bicyclic core reacts with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclic ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced bicyclic compounds.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s bicyclic structure makes it a potential candidate for studying enzyme interactions and binding affinities. It can serve as a model compound for understanding the behavior of similar natural products.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features may contribute to the development of new drugs, particularly those targeting neurological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bicyclic structure allows for specific interactions with biological macromolecules, potentially leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
  • tert-Butyl (5S,6R,7R)-3-bromomethyl-5,8-dioxo-7-(2-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Uniqueness

tert-Butyl (1S,6R)-8-oxo-7-azabicyclo[420]oct-3-ene-7-carboxylate is unique due to its specific stereochemistry and functional groups

This detailed overview highlights the significance of tert-butyl (1S,6R)-8-oxo-7-azabicyclo[420]oct-3-ene-7-carboxylate in scientific research and industrial applications

Properties

IUPAC Name

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTQUGWQGQHXQF-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC=CCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC=CC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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